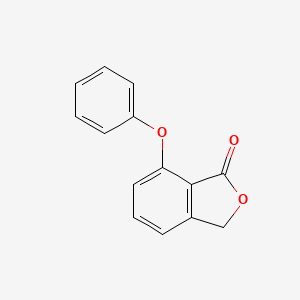
Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is a complex organic compound characterized by its bromomethyl group and di-tert-butyl substituents on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate typically involves multiple steps, starting with the bromination of the corresponding phenyl compound. The reaction conditions include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions, followed by purification processes to obtain the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate can undergo various types of chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.
Biology: In biological research, this compound can be used to study the effects of bromomethyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound's derivatives can be explored for potential medicinal applications, such as the development of new drugs or therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to replace it. The di-tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.
Molecular Targets and Pathways: The compound may interact with various molecular targets, depending on its derivatives and the specific reactions involved. These interactions can affect different biochemical pathways, leading to diverse biological and chemical outcomes.
Comparison with Similar Compounds
3,5-Di-tert-butylbenzyl bromide: Similar structure with a bromomethyl group on a di-tert-butylbenzene ring.
Bromomethyl-substituted phenols: Compounds with bromomethyl groups on phenol rings.
Bromomethyl-substituted anilines: Compounds with bromomethyl groups on aniline derivatives.
Uniqueness: Di-tert-Butyl (3-(bromomethyl)phenyl)imidodicarbonate is unique due to its specific combination of di-tert-butyl groups and the bromomethyl group on the phenyl ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H24BrNO4 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
tert-butyl N-[3-(bromomethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H24BrNO4/c1-16(2,3)22-14(20)19(15(21)23-17(4,5)6)13-9-7-8-12(10-13)11-18/h7-10H,11H2,1-6H3 |
InChI Key |
SXJCIQZMPHJGRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


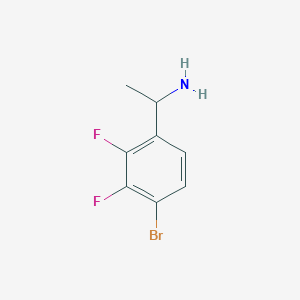
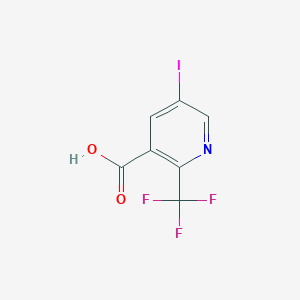
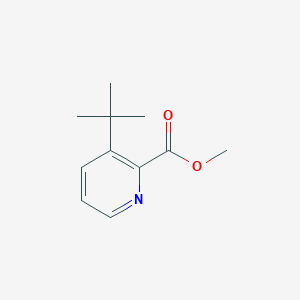

![Methyl 3-chloroimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B15330050.png)
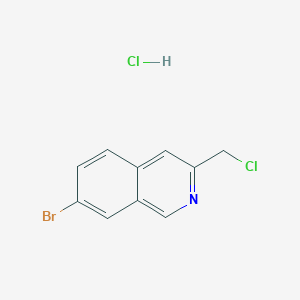
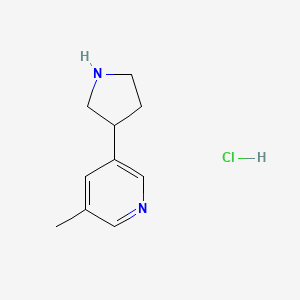

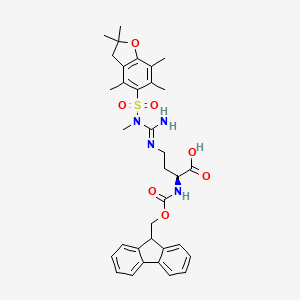
![5-[2-[1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B15330082.png)

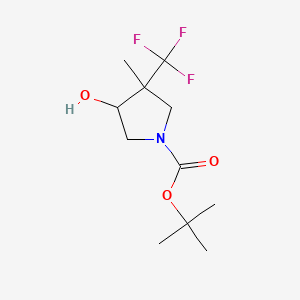
![Methyl 3-[(S)-7-Bromo-2-[[(R)-2-hydroxypropyl]amino]-5-(2-pyridyl)-3H-benzo[e][1,4]diazepin-3-yl]propanoate](/img/structure/B15330103.png)
